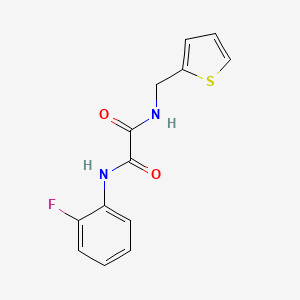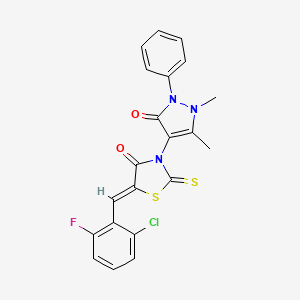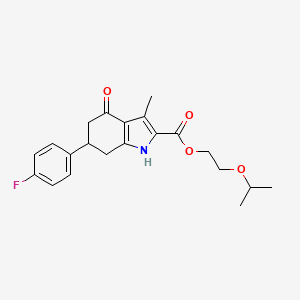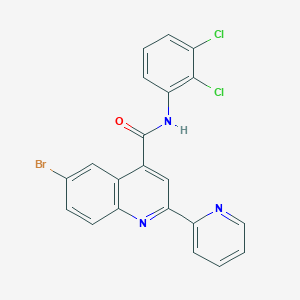
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-N'-(2-thienylmethyl)ethanediamide, commonly known as FTY720, is a synthetic compound that was initially developed as an immunosuppressant drug. It was later found to have potential therapeutic applications in treating various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.
Mécanisme D'action
FTY720 works by binding to S1P receptors and preventing the migration of immune cells to the brain and spinal cord. It also induces apoptosis in cancer cells by activating various signaling pathways. FTY720 has been shown to modulate the expression of various genes and proteins involved in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
FTY720 has been shown to have various biochemical and physiological effects. It reduces the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and nerve damage. It induces apoptosis in cancer cells and inhibits their growth and migration. FTY720 has also been shown to modulate the expression of various genes and proteins involved in cell migration, proliferation, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
FTY720 has several advantages as a research tool. It is a well-established compound with a known synthesis method. It has been extensively studied for its potential therapeutic applications and has been shown to be effective in treating various diseases. FTY720 has also been used as a research tool to study the mechanism of action of various biological processes.
However, FTY720 also has some limitations as a research tool. It can be toxic at high doses and may have off-target effects on other biological processes. It may also have limited efficacy in certain disease models.
Orientations Futures
There are several future directions for FTY720 research. One area of research is to further elucidate the mechanism of action of FTY720 and its effects on various biological processes. Another area of research is to develop more potent and selective analogs of FTY720 with fewer side effects and improved efficacy. FTY720 may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease, which warrant further investigation.
Applications De Recherche Scientifique
FTY720 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have immunomodulatory, anti-inflammatory, and anti-cancer properties. FTY720 has been shown to be effective in treating multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. It works by reducing the migration of immune cells to the brain and spinal cord, thereby reducing inflammation and nerve damage.
FTY720 has also been found to have potential therapeutic applications in cancer. It works by inducing apoptosis (cell death) in cancer cells and inhibiting the growth and migration of cancer cells. FTY720 has been shown to be effective in treating various types of cancer, including breast cancer, prostate cancer, and leukemia.
In addition to its therapeutic applications, FTY720 has also been used as a research tool to study the mechanism of action of various biological processes. It has been used to study the role of sphingosine-1-phosphate (S1P) signaling in cell migration, proliferation, and survival.
Propriétés
IUPAC Name |
N'-(2-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c14-10-5-1-2-6-11(10)16-13(18)12(17)15-8-9-4-3-7-19-9/h1-7H,8H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJIVNLCADFCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=CS2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N'-(thiophen-2-ylmethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4765960.png)
![4-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4765968.png)


![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4765982.png)
![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766004.png)
![1-(3-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4766015.png)
![4-{[5-(aminocarbonyl)-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4766031.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide](/img/structure/B4766035.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
